molecular formula C12H11BrOS B14252536 Thiophene, 2-(4-bromophenyl)-5-ethoxy- CAS No. 375826-33-8

Thiophene, 2-(4-bromophenyl)-5-ethoxy-

Cat. No.: B14252536
CAS No.: 375826-33-8
M. Wt: 283.19 g/mol
InChI Key: QFYJKPGEHBECJD-UHFFFAOYSA-N
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Description

Thiophene, 2-(4-bromophenyl)-5-ethoxy- is an organic compound with the molecular formula C12H11BrOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. The compound is characterized by the presence of a bromophenyl group at the 2-position and an ethoxy group at the 5-position of the thiophene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiophene, 2-(4-bromophenyl)-5-ethoxy- typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Thiophene, 2-(4-bromophenyl)-5-ethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Thiophene, 2-(4-bromophenyl)-5-ethoxy- has several scientific research applications:

Mechanism of Action

The mechanism of action of Thiophene, 2-(4-bromophenyl)-5-ethoxy- in its applications involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The bromophenyl group allows for further functionalization through substitution reactions, while the ethoxy group can influence the electronic properties of the thiophene ring. These properties make it a versatile compound in organic synthesis and materials science .

Comparison with Similar Compounds

Similar Compounds

  • Thiophene, 2-(4-chlorophenyl)-5-ethoxy-
  • Thiophene, 2-(4-methylphenyl)-5-ethoxy-
  • Thiophene, 2-(4-nitrophenyl)-5-ethoxy-

Uniqueness

Thiophene, 2-(4-bromophenyl)-5-ethoxy- is unique due to the presence of the bromine atom, which provides a site for further functionalization through nucleophilic substitution reactions. This makes it a valuable intermediate in organic synthesis compared to its analogs with different substituents .

Properties

CAS No.

375826-33-8

Molecular Formula

C12H11BrOS

Molecular Weight

283.19 g/mol

IUPAC Name

2-(4-bromophenyl)-5-ethoxythiophene

InChI

InChI=1S/C12H11BrOS/c1-2-14-12-8-7-11(15-12)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3

InChI Key

QFYJKPGEHBECJD-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(S1)C2=CC=C(C=C2)Br

Origin of Product

United States

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